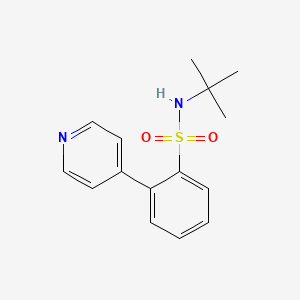![molecular formula C19H22N2O3 B4253817 2-[(4-benzoylpiperazin-1-yl)methyl]-3-methoxyphenol](/img/structure/B4253817.png)
2-[(4-benzoylpiperazin-1-yl)methyl]-3-methoxyphenol
Overview
Description
2-[(4-benzoylpiperazin-1-yl)methyl]-3-methoxyphenol, also known as BZPMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BZPMP is a derivative of piperazine, which is a cyclic organic compound commonly used in the synthesis of drugs and other bioactive molecules. The unique chemical structure of BZPMP makes it a promising candidate for the development of new drugs to treat a variety of medical conditions.
Mechanism of Action
The mechanism of action of 2-[(4-benzoylpiperazin-1-yl)methyl]-3-methoxyphenol is not fully understood, but it is believed to involve the inhibition of beta-amyloid peptide aggregation and the protection of dopaminergic neurons from oxidative stress. 2-[(4-benzoylpiperazin-1-yl)methyl]-3-methoxyphenol may also have other mechanisms of action that have yet to be discovered.
Biochemical and Physiological Effects:
2-[(4-benzoylpiperazin-1-yl)methyl]-3-methoxyphenol has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit beta-amyloid peptide aggregation and protect dopaminergic neurons, 2-[(4-benzoylpiperazin-1-yl)methyl]-3-methoxyphenol has been shown to have antioxidant properties and to modulate the activity of certain enzymes involved in cellular metabolism. 2-[(4-benzoylpiperazin-1-yl)methyl]-3-methoxyphenol may also have anti-inflammatory and anti-cancer properties, although further research is needed to confirm these effects.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[(4-benzoylpiperazin-1-yl)methyl]-3-methoxyphenol in lab experiments is its unique chemical structure, which makes it a promising candidate for the development of new drugs. 2-[(4-benzoylpiperazin-1-yl)methyl]-3-methoxyphenol is also relatively easy to synthesize, which makes it a convenient compound to work with in the lab. However, there are also limitations to using 2-[(4-benzoylpiperazin-1-yl)methyl]-3-methoxyphenol in lab experiments. One limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo. Additionally, 2-[(4-benzoylpiperazin-1-yl)methyl]-3-methoxyphenol may have off-target effects that could interfere with the interpretation of experimental results.
Future Directions
There are many potential future directions for research on 2-[(4-benzoylpiperazin-1-yl)methyl]-3-methoxyphenol. One area of research could focus on the development of 2-[(4-benzoylpiperazin-1-yl)methyl]-3-methoxyphenol derivatives with improved pharmacological properties. Another area of research could investigate the use of 2-[(4-benzoylpiperazin-1-yl)methyl]-3-methoxyphenol as a potential treatment for other neurodegenerative diseases, such as Huntington's disease or multiple sclerosis. Additionally, further research could be conducted to better understand the mechanism of action of 2-[(4-benzoylpiperazin-1-yl)methyl]-3-methoxyphenol and to identify other potential therapeutic targets.
Scientific Research Applications
2-[(4-benzoylpiperazin-1-yl)methyl]-3-methoxyphenol has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the development of 2-[(4-benzoylpiperazin-1-yl)methyl]-3-methoxyphenol as a potential treatment for Alzheimer's disease. Studies have shown that 2-[(4-benzoylpiperazin-1-yl)methyl]-3-methoxyphenol has the ability to inhibit the aggregation of beta-amyloid peptides, which are believed to play a key role in the development of Alzheimer's disease. 2-[(4-benzoylpiperazin-1-yl)methyl]-3-methoxyphenol has also been investigated as a potential treatment for Parkinson's disease, as it has been shown to protect dopaminergic neurons from oxidative stress.
properties
IUPAC Name |
[4-[(2-hydroxy-6-methoxyphenyl)methyl]piperazin-1-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-24-18-9-5-8-17(22)16(18)14-20-10-12-21(13-11-20)19(23)15-6-3-2-4-7-15/h2-9,22H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USNSDKLNGUYLJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1CN2CCN(CC2)C(=O)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2E)-3-phenyl-2-propen-1-yl]-4-({1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine](/img/structure/B4253755.png)
![5-[(4-acetyl-1,4-diazepan-1-yl)methyl]-N-methyl-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B4253758.png)


![3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-N-methylpropanamide](/img/structure/B4253769.png)
![ethyl 4-(4-chlorobenzyl)-1-{[(2-chloro-6-methylphenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B4253773.png)
![1-[(2-sec-butylphenoxy)acetyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B4253777.png)
![4-(2-chloro-6-fluorobenzyl)-3-[2-(4-methoxy-1-piperidinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B4253789.png)
![N~1~-[2-(dimethylamino)ethyl]-N~1~-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}-1,1-cyclopropanedicarboxamide](/img/structure/B4253814.png)

![N-(3-chloro-4-fluorophenyl)-3-{1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B4253826.png)


![4-methyl-6-[3-(morpholin-4-ylmethyl)phenyl]pyrimidin-2-amine](/img/structure/B4253831.png)